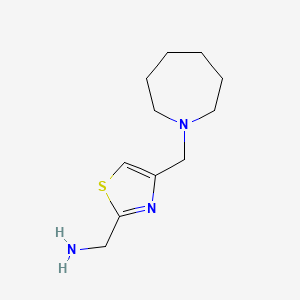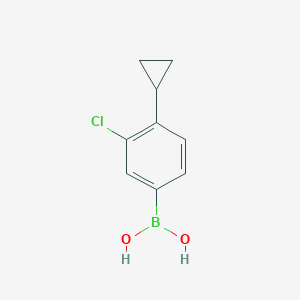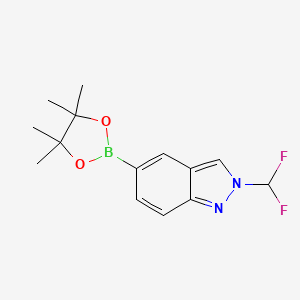
(4-(Azepan-1-ylmethyl)thiazol-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Azepan-1-ylmethyl)thiazol-2-yl)methanamine is a compound with the molecular formula C11H19N3S It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and an azepane ring, a seven-membered nitrogen-containing ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Azepan-1-ylmethyl)thiazol-2-yl)methanamine typically involves the formation of the thiazole ring followed by the introduction of the azepane moiety. One common synthetic route involves the reaction of a thiazole precursor with an azepane derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process typically includes steps such as purification through crystallization or chromatography to ensure the high purity of the final product. The choice of reagents and conditions is optimized to maximize yield and minimize production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Azepan-1-ylmethyl)thiazol-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce any functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated thiazole derivatives, amines, thiols, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
(4-(Azepan-1-ylmethyl)thiazol-2-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of (4-(Azepan-1-ylmethyl)thiazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the azepane ring can enhance the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Methylthiazol-2-yl)methanamine: A simpler analog with a methyl group instead of the azepane ring.
Thiazole derivatives: Compounds containing the thiazole ring with various substituents, such as 4-phenylthiazole or 2-aminothiazole.
Azepane derivatives: Compounds containing the azepane ring with different functional groups, such as azepane-1-carboxylic acid or azepane-1-amine.
Uniqueness
(4-(Azepan-1-ylmethyl)thiazol-2-yl)methanamine is unique due to the combination of the thiazole and azepane rings, which can confer distinct chemical and biological properties. This dual-ring structure can enhance the compound’s stability, reactivity, and ability to interact with multiple biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H19N3S |
|---|---|
Molekulargewicht |
225.36 g/mol |
IUPAC-Name |
[4-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]methanamine |
InChI |
InChI=1S/C11H19N3S/c12-7-11-13-10(9-15-11)8-14-5-3-1-2-4-6-14/h9H,1-8,12H2 |
InChI-Schlüssel |
YOECCPJYMVDKDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)CC2=CSC(=N2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-{3-[(Trimethylsilyl)methyl]cyclobutyl}methanamine hydrochloride](/img/structure/B15302314.png)





![4-Azaspiro[2.5]octan-6-amine](/img/structure/B15302371.png)

